tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, under mild conditions to yield the desired pyrrole derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar pyrrole structure but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 1-acetyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-9-12-11(6-7-15(12)10(2)17)8-16(9)13(18)19-14(3,4)5/h9,11-12H,6-8H2,1-5H3 |
InChI Key |
XNRSDSINJPUVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2C(=O)C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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